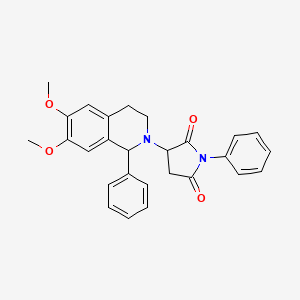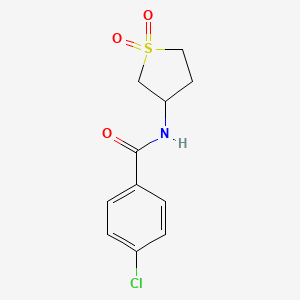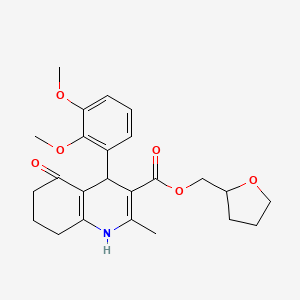![molecular formula C23H23N3O2S2 B5110033 N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea](/img/structure/B5110033.png)
N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea, also known as QSU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. QSU is a thiourea derivative that has been synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea is not fully understood, but it is believed to be mediated through the inhibition of various signaling pathways. N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development. It has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea has been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines in animal models of inflammation. N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea has been found to inhibit the activity of various enzymes involved in oxidative stress, such as superoxide dismutase and catalase. It has also been found to increase the activity of anti-oxidant enzymes, such as glutathione peroxidase.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea has several advantages for lab experiments. It has been synthesized through a multi-step process that has been optimized to improve yield and purity. N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea has been shown to have potential therapeutic applications in various scientific research studies. However, there are also limitations to using N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea in lab experiments. N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea is a complex chemical compound that requires a multi-step synthesis method, which may limit its availability. It may also be difficult to obtain sufficient quantities of N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea for large-scale experiments.
Zukünftige Richtungen
There are several future directions for N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea research. One potential direction is to investigate the potential therapeutic applications of N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea in other disease models, such as neurodegenerative diseases and cardiovascular diseases. Another potential direction is to investigate the mechanism of action of N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea in more detail, to better understand its effects on signaling pathways and cellular processes. Additionally, future research could focus on optimizing the synthesis method for N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea, to improve yield and purity and make it more widely available for scientific research.
Synthesemethoden
N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea is a complex chemical compound that requires a multi-step synthesis method. The synthesis process involves the reaction of 3,4-dihydroquinoline-2(1H)-sulfonamide with 4-nitrobenzenesulfonyl chloride, followed by reduction with sodium borohydride. The resulting intermediate is then reacted with 2-methylphenyl isothiocyanate to yield N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea. The synthesis method has been optimized to improve the yield and purity of N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea.
Wissenschaftliche Forschungsanwendungen
N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea has been shown to have potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been found to reduce inflammation in animal models of arthritis and colitis. N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea has been shown to protect cells from oxidative stress and prevent cell death.
Eigenschaften
IUPAC Name |
1-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S2/c1-17-7-2-4-10-21(17)25-23(29)24-19-12-14-20(15-13-19)30(27,28)26-16-6-9-18-8-3-5-11-22(18)26/h2-5,7-8,10-15H,6,9,16H2,1H3,(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPOFORITGYJBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-3-(2-methylphenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B5109951.png)
![N-(1-{[2-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5109960.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[5-(methoxymethyl)-2-furoyl]-3-piperidinamine](/img/structure/B5109983.png)
![5-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5109990.png)

![5-benzyl-3-(4-hydroxy-3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5110014.png)
![ethyl 4-(anilinocarbonyl)-5-[({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5110016.png)

![N-(3-methoxy-2-pyrazinyl)-4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzenesulfonamide](/img/structure/B5110032.png)
![N-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2-(4-pyridinyl)ethanamine](/img/structure/B5110041.png)
![4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide](/img/structure/B5110054.png)
